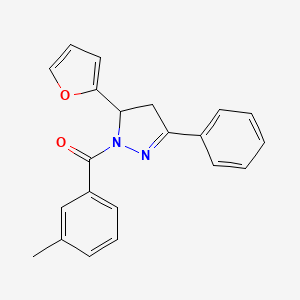
(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies that highlight its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with phenyl and toluidine moieties under specific conditions. The resulting structure features a fused pyrazole ring, which is pivotal for its biological activity.
Key Structural Features
- Furan Ring : Contributes to the compound's electron-donating properties.
- Pyrazole Core : Known for its role in various pharmacological activities.
- Tolyl Group : Enhances lipophilicity, potentially improving bioavailability.
Biological Activities
Research has demonstrated that compounds similar to This compound exhibit a range of biological activities:
Antioxidant and Anti-inflammatory Properties
Molecular docking studies suggest that derivatives of this compound possess significant antioxidant and anti-inflammatory properties. These effects are attributed to the ability of the pyrazole moiety to scavenge free radicals and inhibit pro-inflammatory cytokines .
Antimicrobial Activity
Several studies have reported antibacterial and antifungal activities associated with pyrazole derivatives. For instance, compounds have shown effectiveness against various pathogens, indicating their potential as antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription. This inhibition leads to antiproliferative effects on cancer cells .
Case Studies
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro tests showed that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
- Anti-inflammatory Effects : A recent investigation highlighted that these compounds could reduce inflammation markers in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-10-17(13-15)21(24)23-19(20-11-6-12-25-20)14-18(22-23)16-8-3-2-4-9-16/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNMCACVEDMPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














